

Application Notes and Protocols for the Preparation of Anhydrous Nickel Iodide Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel iodide*

Cat. No.: B083969

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These application notes provide detailed procedures for the synthesis of anhydrous **nickel iodide** (NiI_2), a compound utilized in homogeneous catalysis and organic synthesis. The protocols outlined below are based on established chemical literature and are intended for use by qualified professionals in a laboratory setting.

Introduction

Anhydrous nickel(II) iodide is an iron-black, paramagnetic solid that is highly sensitive to moisture.^{[1][2][3]} It readily absorbs atmospheric water to form the bluish-green hexahydrate, $[\text{Ni}(\text{H}_2\text{O})_6]\text{I}_2$.^{[1][3]} Due to its hygroscopic nature, the handling and storage of anhydrous NiI_2 require inert atmosphere conditions.^[4] This compound serves as a catalyst in carbonylation reactions and as a reagent in various organic syntheses, sometimes in conjunction with samarium(II) iodide.^{[2][5]}

Physicochemical Data

A summary of the key physical and chemical properties of anhydrous **nickel iodide** is presented in the table below.

Property	Value	References
Chemical Formula	Nil ₂	[1] [2]
Molar Mass	312.50 g/mol	[1]
Appearance	Iron-black crystalline powder	[1] [3] [6]
Melting Point	780 - 797 °C	[1] [3]
Density	5.38 - 5.83 g/cm ³	[1] [3]
Solubility	Soluble in water and alcohols	[3]
Crystal Structure	Cadmium chloride (CdCl ₂) motif	[1]

Synthesis Protocols

Several methods for the preparation of anhydrous **nickel iodide** powder are available. The choice of method may depend on the starting materials, desired purity, and scale of the reaction.

Protocol 1: Direct Synthesis from Elemental Nickel and Iodine

This method involves the direct reaction of nickel powder with solid iodine. The reaction can be initiated in a small amount of water to facilitate the initial reaction, followed by dehydration.

Experimental Protocol:

- Reaction Setup: In a fume hood, add 6.0 g of fine nickel powder and 30 mL of deionized water to a 100 mL beaker equipped with a magnetic stir bar.
- Addition of Iodine: While stirring, gradually add 15.0 g of iodine crystals to the nickel suspension. The addition should be done in portions to control the reaction rate.
- Reaction: The reaction is exothermic and the solution will become hot. Continue stirring until the brown color of the iodine disappears and a green solution is formed, indicating the consumption of iodine.

- **Filtration:** Once the reaction is complete, filter the hot solution to remove any unreacted nickel powder.
- **Dehydration:** Transfer the green filtrate to an evaporating dish and heat gently on a steam bath or hot plate to evaporate the water. As the water is removed, the color will change from green to black as the anhydrous **nickel iodide** is formed.
- **Final Drying:** For complete removal of water, the resulting black solid should be dried in a vacuum oven at 140 °C for several hours or sublimed under high vacuum at 500-600 °C.[4]
- **Storage:** Store the anhydrous **nickel iodide** powder in a desiccator or glovebox under an inert atmosphere to prevent rehydration.

Quantitative Data (Example):

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
Nickel (Ni)	58.69	6.0	~0.102
Iodine (I ₂)	253.81	15.0	~0.059
<hr/>			
Product			
Nickel Iodide (NiI ₂)	312.50	15.2 (Typical Yield)	~0.049
Yield based on Iodine	~82%		

Protocol 2: Dehydration of Nickel Iodide Hexahydrate

This is a straightforward method if hydrated **nickel iodide** is available as a starting material.

Experimental Protocol:

- **Initial Setup:** Place a known quantity of **nickel iodide** hexahydrate (NiI₂·6H₂O) in a suitable drying vessel, such as a round-bottom flask or a Schlenk tube.
- **Heating Under Vacuum:** Heat the vessel to a temperature above 43 °C, the temperature at which the hexahydrate begins to lose water of crystallization.[7] A temperature of 140 °C is

often cited for complete dehydration.^[4] It is recommended to perform the heating under a dynamic vacuum to facilitate the removal of water vapor.

- Monitoring: Continue heating under vacuum until the color of the solid has completely changed from bluish-green to black, and no more water is observed condensing in the cooler parts of the apparatus.
- Cooling and Storage: Allow the anhydrous **nickel iodide** to cool to room temperature under vacuum or by backfilling the vessel with an inert gas such as nitrogen or argon. Store the product in a tightly sealed container inside a desiccator or glovebox.

Protocol 3: Synthesis from Nickel Compounds and Hydroiodic Acid

This method utilizes a nickel salt or oxide and converts it to the iodide using hydroiodic acid.

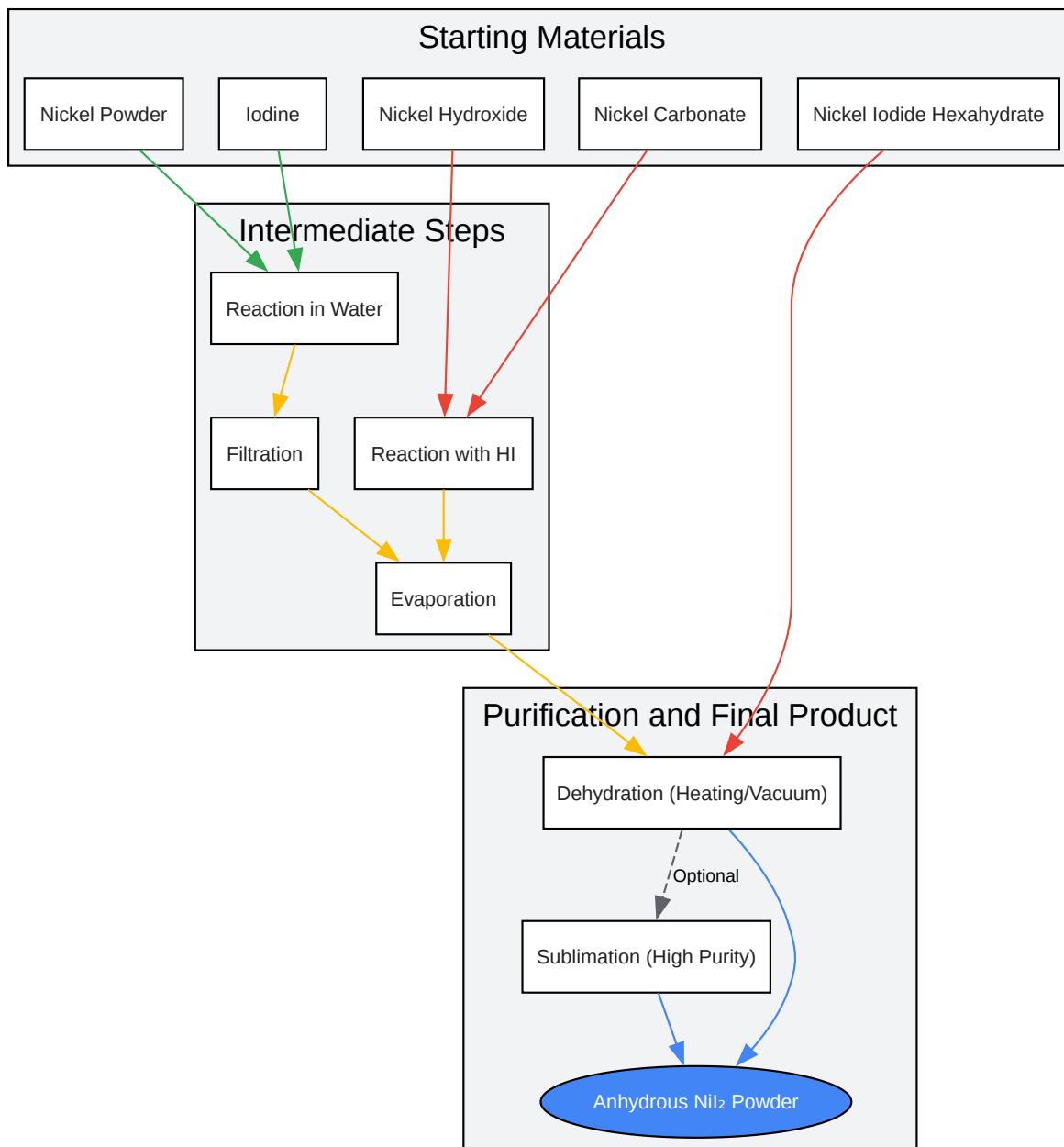
Experimental Protocol:

- Reaction: In a well-ventilated fume hood, dissolve nickel(II) hydroxide ($\text{Ni}(\text{OH})_2$) or nickel(II) carbonate (NiCO_3) in a stoichiometric amount of hydroiodic acid (HI).^[4] The reaction should be performed with caution as it can be vigorous.
- Evaporation: Once the nickel precursor has completely reacted, evaporate the resulting solution to dryness. This can be done on a steam bath or with a rotary evaporator.
- Recrystallization and Drying: The crude **nickel iodide** can be purified by recrystallization from ethanol.^[4] The recrystallized product is then dried at 140 °C to obtain the anhydrous powder.^[4]
- High Purity Sublimation: For very high purity, the dried powder can be sublimed under high vacuum at 500-600 °C.^[4]
- Storage: Store the final product under inert conditions.

Experimental Workflow and Logic

The following diagram illustrates the general workflows for the synthesis of anhydrous **nickel iodide** powder, highlighting the different precursor pathways.

Synthesis Pathways for Anhydrous Nickel Iodide



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Caption: General workflows for the synthesis of anhydrous **nickel iodide** powder.

Safety and Handling

- **Toxicity:** Nickel compounds are classified as Group 1 carcinogens by the IARC and can be toxic by ingestion.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Hygroscopic Nature:** Anhydrous **nickel iodide** is highly hygroscopic and will readily absorb moisture from the air.[2][3] All handling of the anhydrous product should be performed in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
- **Reactivity:** Avoid contact with strong oxidizing agents, alkali metals, and alkaline earth metals.[4]
- **Disposal:** Dispose of nickel-containing waste according to institutional and local regulations for hazardous waste.

Conclusion

The protocols described provide reliable methods for the synthesis of anhydrous **nickel iodide** powder. The choice of method will depend on the available starting materials and the desired purity of the final product. Proper handling and storage under inert conditions are critical to maintain the anhydrous state of the compound.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Preparation of Anhydrous Nickel Iodide Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083969#procedures-for-preparing-nickel-iodide-anhydrous-powder]

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